

A-Technical-Guide-to-6-Chloro-8-methoxyquinoline-Properties-Synthesis-and-Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Chloro-8-methoxyquinoline**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.^{[1][2]} Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties.^[1] Among the vast landscape of quinoline analogs, **6-chloro-8-methoxyquinoline** emerges as a key building block and a compound of significant interest for drug discovery and organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties, synthetic methodologies, and potential applications of **6-chloro-8-methoxyquinoline**, tailored for professionals in the fields of chemical research and pharmaceutical development.

Core Molecular Attributes

Understanding the fundamental molecular and physical properties of a compound is the first step in harnessing its potential. This section details the key identifiers for **6-chloro-8-methoxyquinoline**.

Molecular Formula and Weight

The elemental composition and corresponding molecular weight are critical for stoichiometric calculations in synthesis and for analytical characterization.

Property	Value	Source
Molecular Formula	C ₁₀ H ₈ CINO	[3]
Molecular Weight	193.63 g/mol	[3]
CAS Number	1355066-78-2	[3]

Chemical Structure

The arrangement of atoms and functional groups dictates the molecule's reactivity and its interaction with biological targets.

Caption: Chemical structure of **6-chloro-8-methoxyquinoline**.

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of **6-chloro-8-methoxyquinoline** are paramount for its use in further research and development.

Synthetic Pathways

The construction of the quinoline ring system is often achieved through well-established named reactions. A common and versatile method for synthesizing substituted quinolines is the Skraup synthesis. This reaction involves the condensation of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[4] For **6-chloro-8-methoxyquinoline**, a plausible synthetic route would start from a correspondingly substituted aniline.

Another approach involves the modification of a pre-existing quinoline scaffold. For instance, the synthesis of 5-substituted 6-methoxy-8-nitroquinolines often starts from a substituted 2-methoxy-6-nitroaniline, which then undergoes a cyclization reaction.[5] While not a direct synthesis of the title compound, these methods highlight the modularity of quinoline synthesis.

Experimental Protocol: A Generalized Skraup Synthesis for Substituted Quinolines

- Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of **6-chloro-8-methoxyquinoline**. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully add the substituted aniline precursor.
- Reagent Addition: To the aniline, add glycerol and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).[4][5]
- Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature remains controlled.[4]
- Heating: After the addition is complete, heat the reaction mixture cautiously. The reaction can be exothermic and may require careful temperature management.[4]
- Work-up: Once the reaction is complete (monitored by TLC), cool the mixture and pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.
- Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Causality in Experimental Choices:

- Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.
- Glycerol: Decomposes in the presence of hot sulfuric acid to form acrolein, which is the key three-carbon unit that condenses with the aniline.
- Oxidizing Agent: Required to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.

Spectroscopic Profile

The identity and purity of the synthesized **6-chloro-8-methoxyquinoline** must be confirmed through spectroscopic analysis. While specific spectra for this exact compound are not readily available in the public domain, we can infer the expected spectral characteristics based on its structural analogs, 6-methoxyquinoline and 8-methoxyquinoline.[6][7][8]

Spectroscopic Technique	Expected Features for 6-chloro-8-methoxyquinoline
¹ H NMR	Aromatic protons on the quinoline ring system, a singlet for the methoxy group protons.
¹³ C NMR	Resonances for the ten carbon atoms of the quinoline core and the methoxy carbon.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight (193.63 g/mol), with a characteristic isotopic pattern due to the presence of chlorine.
Infrared (IR) Spectroscopy	C-H stretching and bending vibrations for the aromatic and methoxy groups, C=C and C=N stretching vibrations of the quinoline ring, and a C-O stretching band for the methoxy group. ^[8]

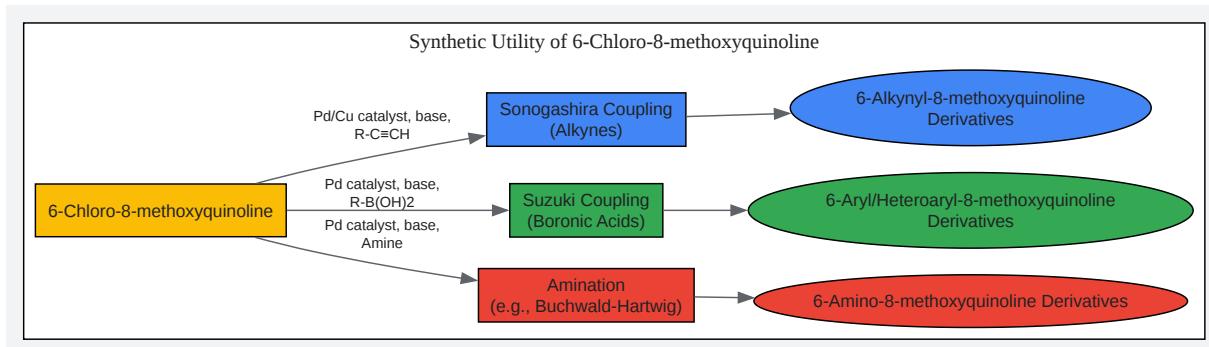
Reactivity and Potential Applications in Drug Development

The chemical reactivity of **6-chloro-8-methoxyquinoline** is primarily dictated by the quinoline ring system and its substituents. The chlorine atom at the 6-position and the methoxy group at the 8-position influence the electron density of the ring and provide sites for further functionalization.

Key Reactions

The chloro-substituent on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.^[9] These reactions are powerful tools for introducing a wide range of functional groups, enabling the synthesis of diverse libraries of compounds for biological screening.

Diagram of Potential Synthetic Transformations



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Caption: Palladium-catalyzed cross-coupling reactions of **6-chloro-8-methoxyquinoline**.

Role in Drug Discovery

The quinoline core is a well-established pharmacophore.^[1] The 8-hydroxyquinoline scaffold, a close structural relative, is known for its wide range of pharmacological applications, including as an anticancer, anti-HIV, and antifungal agent.^{[10][11]} The methoxy group at the 8-position in **6-chloro-8-methoxyquinoline** can be considered a protected hydroxyl group, which could be deprotected in later synthetic steps to yield 8-hydroxyquinoline derivatives.

The presence of a chlorine atom at the 6-position offers a handle for synthetic diversification. Structure-activity relationship (SAR) studies on quinoline-based compounds have shown that substitution at this position can significantly modulate biological activity.^[1] Therefore, **6-chloro-8-methoxyquinoline** serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Conclusion

6-Chloro-8-methoxyquinoline is a heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its molecular formula is C₁₀H₈ClNO and it has a molecular weight of 193.63 g/mol.^[3] The presence of a reactive

chlorine atom and a methoxy group on the quinoline scaffold allows for a wide range of chemical transformations, making it a versatile precursor for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists aiming to leverage its potential in drug discovery and development.

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- To cite this document: BenchChem. [A-Technical-Guide-to-6-Chloro-8-methoxyquinoline-Properties-Synthesis-and-Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1427105#6-chloro-8-methoxyquinoline-molecular-weight-and-formula>]

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